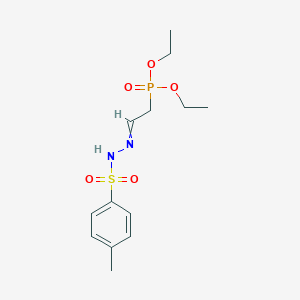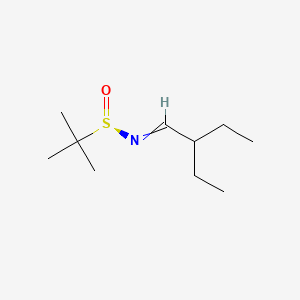![molecular formula C19H38N4O10 B14097592 2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)
2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin B is an aminoglycoside antibiotic that is part of the gentamicin complex, which is produced by the bacterium Micromonospora echinospora. It is primarily used to treat severe bacterial infections caused by gram-negative bacteria and some gram-positive bacteria. Gentamicin B is known for its broad-spectrum antibacterial activity and is often used in clinical settings to treat infections that are resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentamicin B is typically produced through fermentation processes involving the bacterium Micromonospora echinospora. The biosynthesis of gentamicin B involves several enzymatic steps, including glycosylation and amination reactions. The glycosyltransferase enzyme GenM1 catalyzes the transfer of N-acetyl-d-glucosamine onto deoxystreptamine to form 2′-N-acetyl-paromamine, which is then converted to paromamine by the deacetylase enzyme GenD17 .
Industrial Production Methods
Industrial production of gentamicin B involves large-scale fermentation of Micromonospora echinospora. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to isolate and purify gentamicin B. The production process is optimized to maximize yield and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gentamicin B undergoes several types of chemical reactions, including:
Oxidation: Gentamicin B can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on gentamicin B.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups of gentamicin B.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various gentamicin derivatives and degradation products, which can have different antibacterial activities and toxicities .
Scientific Research Applications
Gentamicin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat severe bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination with other antibiotics to enhance antibacterial efficacy.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems, including nanoparticle conjugates to enhance bactericidal effects and overcome antibiotic resistance
Mechanism of Action
Gentamicin B exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the misreading of messenger RNA and the production of nonfunctional or toxic proteins. The disruption of protein synthesis ultimately results in bacterial cell death. Gentamicin B targets the ribosomal RNA and specific proteins involved in the translation process .
Comparison with Similar Compounds
Gentamicin B is part of the aminoglycoside class of antibiotics, which includes other compounds such as kanamycin A, kanamycin B, sisomicin, and gentamicin C. Compared to these compounds, gentamicin B has a unique structure that contributes to its specific antibacterial activity and spectrum. For example:
Kanamycin A and B: These compounds have similar antibacterial activities but differ in their side chain structures.
Sisomicin: Similar to gentamicin B but has greater renal toxicity.
Gentamicin C: A mixture of several gentamicin components, including gentamicin C1, C1a, and C2, with slightly different antibacterial spectra
Gentamicin B’s unique structure and specific enzymatic modifications during its biosynthesis contribute to its distinct antibacterial properties and clinical applications.
Properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865837 |
Source


|
| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)propanamide](/img/structure/B14097513.png)
![N-benzyl-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B14097519.png)
![(R)-3-[(2-methyl-4-benzyl)piperazinyl]propionic acid](/img/structure/B14097525.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14097558.png)
![7-Chloro-1-(4-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097561.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097568.png)
![(1S,9S,10R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B14097572.png)
![Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14097574.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14097587.png)


![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
